2-bromo-N,N-diethylbenzamide

Description

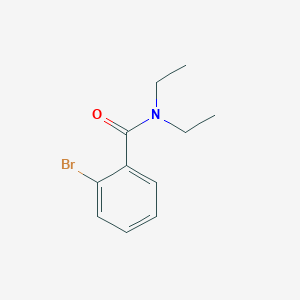

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBWCOGISFGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349940 | |

| Record name | 2-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-86-6 | |

| Record name | 2-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N,N-diethylbenzamide physical properties

An In-Depth Technical Guide to the Physical Properties of 2-bromo-N,N-diethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring an ortho-brominated phenyl ring coupled with a diethylamide group, presents a unique combination of steric and electronic properties. Understanding the physical properties of this compound is paramount for its effective use in laboratory synthesis, purification, and as a scaffold in drug discovery programs. This guide provides a comprehensive analysis of its chemical identity, known and predicted physicochemical properties, spectroscopic signature, and standardized protocols for experimental verification.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below. The presence of the bromine atom at the ortho position relative to the carbonyl group introduces significant steric hindrance, which can influence the conformation of the amide group and its reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76041-86-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄BrNO | [2][4][5] |

| Molecular Weight | 256.14 g/mol | [4][5] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1Br | [1] |

| InChI | InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | [2] |

| Synonyms | N,N-Diethyl-2-bromobenzamide, o-Bromo-N,N-diethyl-benzamide | [1][4] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation approaches. While extensive experimental data for this specific molecule is not widely published, we can infer many properties from its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| Physical State | White to off-white solid at room temperature. | [2] |

| Melting Point | Not experimentally reported. Likely a low-melting solid. | The non-brominated analog, N,N-diethylbenzamide, melts at 38-40°C. The addition of a heavy bromine atom and potential changes in crystal packing would alter this value. A definitive measurement is required (see Protocol 4.1). |

| Boiling Point | Not experimentally reported. | High boiling point expected due to its molecular weight and polar amide group. Purification by distillation would require high vacuum. |

| Density | ~1.32 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate); low solubility in water. | [2][7] The molecule's character is predominantly nonpolar due to the benzene ring and ethyl groups, ensuring solubility in organic media. The polar amide group is insufficient to confer significant aqueous solubility. |

Causality Behind Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure. The large, nonpolar surface area created by the bromophenyl ring and the two ethyl groups dominates its interactions with solvents. This lipophilic character allows it to readily dissolve in organic solvents with similar polarity. Conversely, its interaction with water is limited. While the amide carbonyl can act as a hydrogen bond acceptor, the molecule lacks hydrogen bond donors and is sterically hindered around the nitrogen atom, preventing strong solvation by the water network. This dual nature makes it ideal for reactions in organic media followed by aqueous workup procedures, where it will partition into the organic layer.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the predicted spectroscopic characteristics for this compound.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity (1:1 ratio) at m/z 255 and 257 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the amide bond. The most prominent peak is often the benzoyl cation fragment.

-

[M - N(CH₂CH₃)₂]⁺: A fragment corresponding to the 2-bromobenzoyl cation at m/z 183/185 .

-

[C₇H₄OBr]⁺: Loss of the diethylamino radical.

-

[M - CH₂CH₃]⁺: Loss of an ethyl group to give a fragment at m/z 226/228 .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution on the benzamide ring is known to cause hindered rotation around the C-N amide bond.[8] This can lead to broadening of the signals for the N-ethyl groups at room temperature, as the two ethyls may exist in chemically distinct environments. Variable temperature NMR may be required to observe sharp, distinct signals.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.2-7.6 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

-

δ 3.2-3.6 ppm (broad q, 2H) & δ 3.0-3.4 ppm (broad q, 2H): Two separate, potentially broad quartets for the -N-CH₂ - protons due to hindered rotation.

-

δ 1.1-1.3 ppm (broad t, 6H): A broad triplet for the methyl protons (-CH₃) of the two ethyl groups.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~168 ppm: Carbonyl carbon (C=O).

-

δ ~120-140 ppm: Six signals for the aromatic carbons, including the ipso-carbon attached to the bromine.

-

δ ~40-45 ppm: Methylene carbons (-C H₂-). May appear as two distinct or one broad signal.

-

δ ~12-15 ppm: Methyl carbons (-C H₃). May appear as two distinct or one broad signal.

-

Infrared (IR) Spectroscopy

-

~1630-1660 cm⁻¹ (strong): A strong absorption band characteristic of the tertiary amide C=O (carbonyl) stretching vibration.

-

~1450-1600 cm⁻¹ (multiple, medium): Aromatic C=C ring stretching absorptions.

-

~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl groups.

-

~750 cm⁻¹ (strong): C-H out-of-plane bending characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methods for determining key physical properties in the laboratory.

Protocol: Determination of Melting Point (Capillary Method)

This method provides the melting range of a solid, an important indicator of purity. Pure compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the range.[9]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a compact column 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]

-

Rapid Determination (Optional): Perform a quick determination by heating rapidly (10-20°C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.[9]

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as the melting range, T₁ - T₂. For accuracy, repeat the measurement to obtain two consistent values.[9]

Protocol: Determination of Solubility (Qualitative Method)

This protocol establishes a qualitative solubility profile in various common laboratory solvents. A compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent.[12]

Methodology:

-

Preparation: Dispense 1 mL of each test solvent (e.g., Water, Ethanol, Dichloromethane, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH) into separate, labeled small test tubes.

-

Sample Addition: Add approximately 30 mg of this compound to each test tube.

-

Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[12]

-

Observation: Observe each tube. Note whether the solid is fully dissolved, partially dissolved, or insoluble.

-

Interpretation:

-

Soluble in Water/Acids/Bases: Indicates significant polarity or presence of ionizable functional groups. (Expected: Insoluble).

-

Soluble in Organic Solvents: Indicates nonpolar or lipophilic character. (Expected: Soluble).

-

Workflow for Structural Verification and Purity Assessment

For any newly synthesized or procured batch, a systematic analytical workflow is crucial to confirm its identity and assess its purity. The following diagram illustrates this logical process.

Caption: Workflow for identity and purity confirmation.

Applications and Significance in Research

As a functionalized building block, this compound is primarily valuable in organic synthesis.[4] The presence of three key features defines its utility:

-

The Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho-position.

-

The Amide Group: Can act as a directing group in ortho-metalation reactions, providing a route to further functionalize the aromatic ring.

-

The Diethylamide Moiety: Confers lipophilicity, which is often a desirable trait in medicinal chemistry for modulating the pharmacokinetic properties of a lead compound.

Its structure makes it a suitable precursor for synthesizing more complex molecules, including polycyclic aromatic compounds, substituted biaryls, and novel heterocyclic systems that are of interest in materials science and drug discovery.

Conclusion

This compound is a solid organic compound with a density of approximately 1.32 g/cm³ and characteristic solubility in organic solvents but not in water. While specific experimental data for properties like melting point are sparse, its spectroscopic characteristics can be reliably predicted based on its structure, most notably the 1:1 isotopic pattern for bromine in mass spectrometry and the potential for hindered rotation in NMR spectroscopy. The standardized protocols provided in this guide offer a clear path for researchers to experimentally determine these properties, ensuring the quality and suitability of this compound for its intended applications in synthesis and development.

References

- 1. 2-bromobenzamide suppliers USA [americanchemicalsuppliers.com]

- 2. CAS 76041-86-6: this compound | CymitQuimica [cymitquimica.com]

- 3. molcore.com [molcore.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C11H14BrNO | CID 669044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. csub.edu [csub.edu]

2-bromo-N,N-diethylbenzamide CAS number 76041-86-6

An In-depth Technical Guide to 2-bromo-N,N-diethylbenzamide (CAS 76041-86-6): Synthesis, Characterization, and Applications in Chemical Research

Introduction and Overview

This compound, identified by CAS number 76041-86-6, is a halogenated aromatic amide of significant interest to the chemical and pharmaceutical research communities. Its structure features a benzamide core with two key functional groups: a bromine atom at the ortho-position of the aromatic ring and a diethylamide moiety. This specific arrangement makes it a valuable and versatile intermediate in organic synthesis.[1]

The ortho-bromine atom serves as a highly functional synthetic handle, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures. Simultaneously, the N,N-diethylamide group modulates the compound's physicochemical properties, such as solubility and lipophilicity, which can be crucial for its utility in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 76041-86-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][3][4] |

| Molecular Weight | 256.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white or pale beige solid | [1][2] |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Br | [4] |

| InChI Key | BYMBWCOGISFGJL-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution reaction. This standard amidation protocol is reliable and scalable, making it suitable for typical laboratory settings.

Synthesis Principle: Nucleophilic Acyl Substitution

The reaction involves the treatment of an activated carboxylic acid derivative, typically 2-bromobenzoyl chloride, with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol outlines a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

2-bromobenzoyl chloride

-

Diethylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.

-

Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The slight excess of the amines ensures complete consumption of the starting acyl chloride, while the triethylamine acts as an acid scavenger.

-

Reaction: Add the diethylamine/triethylamine solution dropwise to the stirred 2-bromobenzoyl chloride solution at 0 °C over 30 minutes.

-

Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure the reaction proceeds to completion.[5]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.[5]

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural elucidation of the synthesized compound is paramount. The following table details the expected spectroscopic data based on the known effects of its functional groups.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ ~7.2-7.8 ppm (m, 4H): Aromatic protons. δ ~3.2-3.6 ppm (br q, 4H): Methylene protons (-N-CH₂ -CH₃). The broadness and complexity of this signal are due to hindered rotation around the C-N amide bond at room temperature, often resulting in two distinct sets of signals for the ethyl groups.[6] δ ~1.1-1.3 ppm (br t, 6H): Methyl protons (-N-CH₂-CH₃ ). |

| ¹³C NMR | δ ~168-170 ppm: Carbonyl carbon (C=O). δ ~125-140 ppm: Aromatic carbons, including the carbon bearing the bromine atom (C-Br). δ ~40-45 ppm: Methylene carbons (-N-CH₂ -CH₃). Two signals may be observed due to hindered rotation. δ ~12-15 ppm: Methyl carbons (-N-CH₂-CH₃ ). |

| FT-IR (cm⁻¹) | ~1630-1650: Strong C=O (amide I band) stretch. ~1400-1450: C-N stretch. ~3050-3100: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~750-800: C-Br stretch and ortho-disubstituted aromatic C-H bend. |

| Mass Spec. | [M]+ and [M+2]+ peaks: Presence of two peaks with approximately 1:1 intensity ratio, characteristic of a monobrominated compound, at m/z 255 and 257. |

Reactivity and Synthetic Utility

The true value of this compound for researchers lies in its potential for derivatization, primarily through reactions involving the ortho-bromo substituent.

The Ortho-Bromo Group as a Synthetic Handle

The carbon-bromine bond on the aromatic ring is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds using transition-metal-catalyzed cross-coupling reactions. This positions the compound as an excellent scaffold for building libraries of diverse molecules for screening in drug discovery and materials science.

Key Potential Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.

-

Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl groups.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Lithiation/Grignard Formation: Reaction with organolithium reagents (e.g., n-BuLi) or magnesium metal to form an organometallic intermediate, which can then be quenched with various electrophiles.

Diagram of Synthetic Potential

Caption: Potential cross-coupling reactions using this compound as a substrate.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not widely reported, its structural motifs suggest several promising avenues for investigation.

-

Insect Repellents: The parent compound, N,N-diethylbenzamide (DEB), and its well-known analog N,N-diethyl-m-toluamide (DEET), are highly effective broad-spectrum insect repellents.[7][8][9] this compound is therefore a rational candidate for screening as a repellent, where the bromine substituent could modulate properties like potency, duration of action, or volatility. Studies have shown that N,N-diethylbenzamide provides complete protection against various mosquito species for several hours.[7][8]

-

Metabolic Studies: Research on N,N-diethylbenzamide in rats indicates that its metabolism involves oxidative N-deethylation followed by hydrolysis and conjugation.[10] this compound could be used as a tool compound to investigate how halogenation affects these metabolic pathways, which is critical information in drug development.

-

Scaffold for Library Synthesis: As detailed in Section 5, the primary application of this compound is as a versatile building block. Drug development professionals can utilize it to rapidly generate a library of novel, ortho-substituted benzamides. These libraries can then be screened against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify new therapeutic leads.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following guidelines are based on safety data for structurally related compounds.

| Hazard Category | Recommendations and Precautions |

| Health Hazards | May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed or in contact with skin.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[13][14] Use in a well-ventilated area or a chemical fume hood.[15][16] |

| Handling | Wash hands and any exposed skin thoroughly after handling.[13][15] Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[12][14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |

Conclusion

This compound (CAS 76041-86-6) is more than a simple chemical; it is a strategic starting material for chemical innovation. Its straightforward synthesis, combined with the exceptional synthetic versatility of its ortho-bromo group, makes it a powerful tool for researchers in organic synthesis and medicinal chemistry. While its own biological profile is yet to be fully explored, its relationship to known active compounds like DEET suggests intriguing possibilities. Its primary value, however, lies in its role as a foundational scaffold for the creation of novel and complex molecules, empowering the discovery of next-generation pharmaceuticals and materials.

References

- 1. CAS 76041-86-6: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Angene - this compound | 76041-86-6 | MFCD00457139 | AG008OQN [japan.angenechemical.com]

- 4. This compound | C11H14BrNO | CID 669044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure of 2-bromo-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-diethylbenzamide is a halogenated aromatic amide with the chemical formula C₁₁H₁₄BrNO.[1] Its molecular structure, featuring a bromine atom ortho to a diethylamide group on a benzene ring, makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The N,N-diethylamide moiety influences the compound's solubility, lipophilicity, and metabolic stability, and can play a crucial role in its biological activity.

This technical guide provides a comprehensive overview of the synthesis, molecular structure, and chemical properties of this compound, designed to be a valuable resource for researchers in synthetic chemistry and drug discovery.

Key Molecular Properties [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| CAS Number | 76041-86-6 |

| Appearance | Pale Beige to Light Yellow Solid[2] |

| Storage | 2-8°C Refrigerator[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of diethylamine with 2-bromobenzoyl chloride. This reaction is a standard procedure for amide bond formation and can be carried out under mild conditions with high yields.

Experimental Protocol: Synthesis via Acylation

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-bromobenzoyl chloride

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Slowly add the diethylamine/triethylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of 2-bromobenzoyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid.

-

Low Temperature Addition: The acylation reaction is exothermic. Adding the amine solution at 0 °C helps to control the reaction rate and prevent the formation of side products.

-

Use of a Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials, the triethylammonium salt, and other water-soluble impurities.

Elucidation of Molecular Structure

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic and may exhibit distinct signals in the NMR spectrum, particularly at lower temperatures.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | Ar-H |

| ~7.35-7.20 | m | 3H | Ar-H |

| ~3.50 | q | 2H | N-CH₂ |

| ~3.20 | q | 2H | N-CH₂ |

| ~1.25 | t | 3H | CH₃ |

| ~1.10 | t | 3H | CH₃ |

Interpretation:

-

The aromatic protons will appear as a complex multiplet in the range of 7.20-7.60 ppm. The proton ortho to the bromine atom is expected to be the most deshielded.

-

The methylene protons (N-CH₂) of the two ethyl groups are expected to appear as two distinct quartets due to their different chemical environments arising from the hindered rotation around the amide bond.

-

The methyl protons (CH₃) of the two ethyl groups will likely appear as two separate triplets.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~139 | Ar-C (C-Br) |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~119 | Ar-C |

| ~43 | N-CH₂ |

| ~39 | N-CH₂ |

| ~14 | CH₃ |

| ~13 | CH₃ |

Interpretation:

-

The carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift of around 168 ppm.

-

The aromatic carbons will appear in the range of 119-139 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

-

The two methylene carbons and two methyl carbons of the diethylamino group are expected to show separate signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2975-2850 | C-H stretch (aliphatic) | Strong |

| ~1630 | C=O stretch (amide) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~750 | C-Br stretch | Medium |

Interpretation:

-

A strong absorption band around 1630 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a tertiary amide.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 255 and 257 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Key Fragments:

-

[M - CH₂CH₃]⁺: Loss of an ethyl group.

-

[M - N(CH₂CH₃)₂]⁺: Loss of the diethylamino group.

-

[C₇H₄BrO]⁺: The 2-bromobenzoyl cation (m/z 183/185).

-

[C₇H₄O]⁺: Loss of bromine from the 2-bromobenzoyl cation.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. This functional group serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.

Cross-Coupling Reactions

-

Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl or vinyl groups using a palladium catalyst and an organoboron reagent (boronic acid or ester).[3] This reaction is a powerful tool for the formation of C-C bonds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling this compound with a primary or secondary amine.[1][4] This is a key transformation in the synthesis of many pharmaceutically relevant compounds.

-

Heck Coupling: The bromine atom can be replaced by an alkene in the presence of a palladium catalyst.

-

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling with a terminal alkyne.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds and functional materials.

-

Medicinal Chemistry: The benzamide scaffold is a common feature in many approved drugs. The ability to functionalize the 2-position of the benzene ring through cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Derivatives of related N,N-diethylbenzamides have been investigated for a range of pharmacological activities.

-

Agrochemicals: The related compound N,N-diethyl-meta-toluamide (DEET) is a widely used insect repellent. The synthesis of analogs of DEET, including those with halogen substitutions, is an area of interest for the development of new and improved repellents.

-

Materials Science: Aryl amides are of interest in the development of organic materials with specific electronic and photophysical properties. The ability to introduce various substituents via the bromo group allows for the fine-tuning of these properties.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical research. Its straightforward synthesis and the reactivity of the bromine atom make it an attractive starting material for the construction of a wide range of more complex molecules. The detailed understanding of its molecular structure and spectroscopic properties provided in this guide serves as a foundational resource for scientists and researchers working with this compound. As the demand for novel small molecules in drug discovery and materials science continues to grow, the utility of well-characterized building blocks like this compound is expected to increase.

References

Spectral Data Analysis of 2-bromo-N,N-diethylbenzamide: A Technical Guide

Introduction

2-bromo-N,N-diethylbenzamide is a substituted aromatic amide with significant potential in medicinal chemistry and organic synthesis. Its structural features, including the presence of a bromine atom on the aromatic ring and a diethylamide group, make it a versatile building block for the synthesis of more complex molecules. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers and scientists in the field of drug development and chemical research.

Molecular Structure and Key Features

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the ortho position to a diethylamide functional group. This ortho-substitution pattern introduces steric hindrance that can influence the conformation of the amide group and, consequently, its spectral properties.

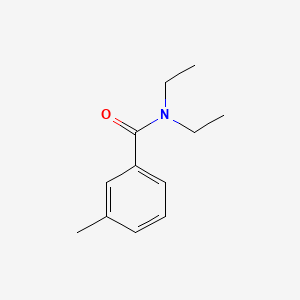

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups attached to the nitrogen atom. Due to the ortho-bromo substituent, the aromatic region is expected to show a complex splitting pattern. The ethyl groups may exhibit diastereotopicity due to restricted rotation around the C-N amide bond, leading to more complex signals than simple triplets and quartets.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (ethyl) | ~1.1-1.3 | br t | ~7.0 |

| CH₂ (ethyl) | ~3.2-3.6 | br q | ~7.0 |

| Aromatic-H | ~7.2-7.7 | m | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The broadness of the signals for the ethyl groups is indicative of restricted rotation around the amide C-N bond.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of the diethylamino group.

| Carbon Assignment | Chemical Shift (δ) ppm |

| CH₃ (ethyl) | ~12-15 |

| CH₂ (ethyl) | ~40-45 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | ~127-132 |

| Aromatic C-C=O | ~138 |

| C=O (amide) | ~168 |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the amide group, and the C-Br bond.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2970 | Medium-Strong |

| C=O (amide) | 1630-1680 | Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-N (amide) | 1200-1350 | Medium |

| C-Br | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity. The fragmentation pattern will likely involve the cleavage of the amide bond and the loss of the bromine atom.

Expected Fragmentation Pattern:

Introduction: The Critical Role of Solubility in the Application of 2-bromo-N,N-diethylbenzamide

An In-depth Technical Guide to the Solubility of 2-bromo-N,N-diethylbenzamide in Organic Solvents

This compound (CAS No. 76041-86-6) is a substituted benzamide derivative that holds potential as a versatile intermediate in organic synthesis and drug discovery.[1] Its molecular architecture, featuring a brominated phenyl ring coupled with a diethylamide moiety, provides a scaffold for the synthesis of more complex molecules. The success of its application in reaction chemistry, purification, formulation, and biological screening is fundamentally dictated by its solubility profile in various organic solvents. Understanding and quantifying this solubility is not merely a procedural step but a cornerstone for predictable and reproducible outcomes in a research and development setting.

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document will ground the user in the core principles governing its solubility. We will present a robust, step-by-step experimental protocol for the precise determination of its solubility, enabling researchers to generate the critical data required for their specific applications.

Core Concepts: Predicting the Solubility of this compound

The principle of "like dissolves like" is the primary heuristic for predicting solubility.[2][3] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The structure of this compound offers several clues to its expected behavior:

-

Polar Amide Group: The N,N-diethylbenzamide functional group contains a highly polar carbonyl (C=O) and a carbon-nitrogen (C-N) bond, making it capable of strong dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is largely nonpolar, engaging in van der Waals forces. The presence of a bromine atom introduces a polar C-Br bond, slightly increasing the molecule's overall polarity and polarizability.

-

Alkyl Groups: The two ethyl groups on the nitrogen atom are nonpolar and contribute to van der Waals interactions.

This combination of polar and nonpolar regions suggests that this compound will exhibit favorable solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol). Conversely, it is expected to have poor solubility in highly nonpolar solvents like hexane and very limited solubility in water due to the energetic cost of disrupting the strong hydrogen-bonding network of water.[4]

The dissolution process is governed by thermodynamic principles, specifically the Gibbs free energy of solution (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[2] For a substance to dissolve, the overall energy of the system must decrease (ΔG < 0). This occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[2][5]

Qualitative Solubility Profile

| Solvent Category | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents effectively engage in dipole-dipole interactions with the polar amide group without the steric hindrance of hydrogen bonding, leading to favorable dissolution. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | These solvents can act as hydrogen bond acceptors for the amide group and have sufficient polarity to interact favorably. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Insoluble | The intermolecular forces of these solvents (primarily London dispersion forces) are not strong enough to overcome the solute-solute interactions of the polar amide.[4] |

| Aqueous | Water | Insoluble | The large, nonpolar surface area of the molecule and its inability to donate hydrogen bonds make it energetically unfavorable to dissolve in water.[4][6] |

Quantitative Determination of Solubility: A Validating Experimental Protocol

For any serious application in drug development or process chemistry, precise quantitative solubility data is essential. The following protocol describes the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility.[3] This protocol is designed as a self-validating system, ensuring that a true equilibrium state is achieved and measured accurately.

Rationale for Method Selection

The shake-flask method is chosen for its reliability in determining the equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium with an excess of the solid.[7] This contrasts with kinetic solubility, which can often overestimate the true value.

Experimental Workflow Diagram

References

- 1. This compound | C11H14BrNO | CID 669044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Solubility - Concept [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: Understanding the Benzamide Moiety in Research

An In-Depth Technical Guide to the Safe Handling of 2-bromo-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a significant class of compounds in medicinal chemistry and drug development, known for their wide range of biological activities.[1][2] Compounds within this family, such as amisulpride and sulpiride, are known to modulate dopaminergic systems, finding applications as antipsychotic and antidepressant agents.[1][2] this compound, as a member of this class, is a valuable synthetic intermediate.[3] Its structure, featuring a bromine atom on the benzene ring, allows for further functionalization, making it a key building block in the synthesis of more complex molecules.[4]

However, the very features that make this compound chemically useful—the reactive bromine atom and the biologically active benzamide core—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in an understanding of its chemical properties and the toxicological profiles of related compounds. As Senior Application Scientists, our goal is not just to prescribe procedures, but to explain the scientific rationale behind them, enabling researchers to build a culture of safety from first principles.

Section 1: Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, we can construct a reliable hazard profile by examining data from structurally analogous compounds, such as N,N-diethylbenzamide and other brominated aromatic compounds.

Based on this surrogate data, this compound should be handled as a hazardous substance. The primary concerns are acute toxicity, irritation to the skin, eyes, and respiratory system.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

Causality Behind the Hazards:

-

Bromination: The presence of bromine increases the chemical reactivity of the benzene ring.[4] Halogenated organic compounds can be irritating and may have enhanced membrane permeability, contributing to skin and eye irritation. Furthermore, combustion or degradation can release hydrogen bromide, which is a corrosive gas.

-

Amide Group: The N,N-diethylbenzamide core is biologically active. While this specific compound's pharmacology is not fully elucidated, the broader class of substituted benzamides interacts with biological systems, particularly the central nervous system.[2] This inherent bioactivity underscores the need to minimize exposure.

-

Physical Form: The compound is described as a solid.[3] This means that in addition to the chemical hazards, there is a risk of generating airborne dust during handling (e.g., weighing, transferring), which can be easily inhaled.

Section 2: Toxicological Profile

Direct toxicological data for this compound is limited. However, studies on the closely related N,N-diethylbenzamide (DEB) provide critical insights, particularly regarding inhalation toxicity.

A comparative study on insect repellents in mice revealed that DEB presents a more significant respiratory hazard than its well-known isomer, DEET (N,N-diethyl-m-toluamide).[7][8]

Key Toxicological Findings (from surrogate N,N-diethylbenzamide):

| Exposure Route | Species | Endpoint | Result | Key Observation |

| Inhalation | Mouse | LC50 (4-hour) | >2.5 g/m³ | Irreversible respiratory depression was observed at concentrations of 277 mg/m³ and above.[7][8] |

| Oral | Rat | LD50 | ~2,000 mg/kg | Consistent with "Category 4" acute oral toxicity.[9] |

Interpretation for the Researcher: The most significant finding is the potential for irreversible respiratory depression upon inhalation.[7][8] This is a serious toxicological endpoint. Unlike transient irritation, "irreversible" implies that the damage to respiratory function may not resolve even after the exposure has ceased. This finding elevates the importance of stringent engineering controls (i.e., fume hoods or ventilated enclosures) far beyond a mere recommendation to a critical, non-negotiable safety requirement. The data suggests that DEB, and by extension this compound, is a less suitable candidate for any application that could generate an aerosol or significant vapor concentration.[7][10]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, known as the "Hierarchy of Controls," is the most effective strategy for mitigating exposure. This principle prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Step-by-Step Protocol for Exposure Control:

-

Engineering Controls (Primary Barrier):

-

Mandatory Use of a Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is a critical step to mitigate the identified inhalation hazard of irreversible respiratory depression.[7][8]

-

Ventilated Enclosures: For processes involving larger quantities, a glove box or other ventilated balance enclosure provides an even higher level of containment.

-

-

Administrative Controls (Procedural Safeguards):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Designated Areas: Designate specific areas within the lab for handling this compound to prevent cross-contamination.

-

Training: Ensure all personnel are trained on the specific hazards outlined in this guide and the established SOPs before they are permitted to handle the compound.[11]

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Eye and Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[11]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before each use and change them frequently.

-

Lab Coat: A standard lab coat should be worn and kept buttoned. For larger scale work, consider a chemically resistant apron or suit.[11]

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[12]

-

Section 4: Safe Handling and Storage Procedures

Handling:

-

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[5][6]

-

Avoid formation of dust and aerosols.[13] Use weighing paper or a container that minimizes the generation of airborne particles.

-

Practice good industrial hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][11]

-

Keep the compound away from sources of ignition. While not highly flammable, it can enhance the combustion of other materials.[14]

Storage:

-

Store in a tightly closed, properly labeled container.[5][6]

-

Keep in a cool, dry, and well-ventilated area.[5] A designated chemical storage cabinet is recommended.

-

Incompatible Materials: Store separately from strong oxidizing agents.[5]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel should be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (using universal precautions). Seek immediate medical attention.[5][6][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][15]

Spill and Leak Procedures:

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the material into a suitable, closed container for disposal.[13]

-

Clean the area with a suitable solvent and then soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department.

-

Prevent entry into the area.

-

Allow only trained emergency response personnel with appropriate respiratory protection to clean up the spill.

-

Section 6: Disposal Considerations

Chemical waste must be managed according to institutional, local, state, and federal regulations.

-

Waste Generation: Collect all waste material (including contaminated consumables like weighing paper and gloves) in a clearly labeled, sealed container.

-

Disposal Route: Do not pour waste down the drain or mix with other solvents unless explicitly permitted by your institution's waste disposal protocols.[16] Contact your EH&S department for guidance on proper disposal procedures for halogenated organic waste.

References

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. echemi.com [echemi.com]

- 13. aaronchem.com [aaronchem.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]

electrophilic and nucleophilic sites in 2-bromo-N,N-diethylbenzamide

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-bromo-N,N-diethylbenzamide

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a versatile building block in synthetic organic chemistry. We will dissect the molecule's structure to identify its key electrophilic and nucleophilic centers, which fundamentally govern its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing detailed experimental protocols for its strategic manipulation in synthesis.

Introduction: The Strategic Importance of this compound

This compound (C₁₁H₁₄BrNO) is a disubstituted aromatic amide that features prominently as an intermediate in the synthesis of more complex molecular architectures, including pharmaceuticals and fine chemicals.[1] Its utility stems from the orthogonal reactivity of its constituent functional groups: a tertiary benzamide and an aryl bromide. Understanding the distribution of electron density within this molecule is paramount for predicting its behavior in chemical reactions and for designing rational synthetic routes. The interplay between the electron-withdrawing bromo substituent and the electron-donating, yet sterically hindered, diethylamide group creates a unique reactivity profile that can be exploited for selective chemical transformations.

This guide will move beyond a simple inventory of reactive sites. It aims to provide a mechanistic understanding of why certain atoms act as electron donors (nucleophiles) and others as electron acceptors (electrophiles), and how this duality can be leveraged in practical applications.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The molecule's properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 76041-86-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Br | [1] |

The core of the molecule's reactivity lies in the polarization of its covalent bonds, driven by differences in electronegativity between atoms. This creates distinct regions of high and low electron density, which are the nucleophilic and electrophilic sites, respectively.[3][4]

Identifying the Nucleophilic Centers

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[5] In this compound, two primary nucleophilic sites can be identified.

-

The Carbonyl Oxygen: The oxygen atom of the C=O group possesses two lone pairs of electrons. It is a significant center of electron density and can act as a Lewis base, coordinating to protons or other Lewis acids.

-

The Amide Nitrogen: While the lone pair on the nitrogen atom is involved in resonance with the adjacent carbonyl group (delocalizing into the C=O bond), it can still exhibit nucleophilic character under certain conditions. However, its nucleophilicity is significantly attenuated compared to an amine nitrogen.

Identifying the Electrophilic Centers

Electrophiles are electron-deficient species that accept an electron pair from a nucleophile.[6][7] The molecule possesses two highly important electrophilic sites.

-

The Carbonyl Carbon: This is arguably the most significant electrophilic site. The highly electronegative oxygen atom polarizes the C=O double bond, withdrawing electron density and imparting a substantial partial positive charge (δ+) on the carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[6]

-

The Brominated Aromatic Carbon (C2): The carbon atom directly bonded to the bromine is the second key electrophilic center. Bromine is an electronegative halogen that pulls electron density away from the carbon via the inductive effect, creating a partial positive charge and making this carbon a target for nucleophilic attack or, more commonly, oxidative addition in metal-catalyzed reactions.[6]

The following diagram illustrates the distribution of these reactive sites within the molecule.

Caption: Electrophilic (δ+) and Nucleophilic (δ-) sites in this compound.

Reactivity and Experimental Protocols

The identified reactive sites dictate the molecule's participation in various chemical transformations. The following table summarizes the expected reactivity at each key site.

| Site | Type | Example Reaction | Reagent Class |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution | Grignard reagents, organolithiums, hydrides (e.g., LiAlH₄), amines, alkoxides |

| Aromatic Carbon (C2) | Electrophilic | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig) |

| Carbonyl Oxygen | Nucleophilic | Protonation / Lewis Acid Coordination | Brønsted acids (e.g., HCl), Lewis acids (e.g., BF₃) |

| Amide Nitrogen | Nucleophilic | N-Alkylation (under harsh conditions) | Strong alkylating agents |

Probing the Carbonyl Carbon: Nucleophilic Acyl Addition

The electrophilic carbonyl carbon is a prime target for nucleophiles. A classic example is its reduction to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of this compound

-

System Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise via a syringe over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.

-

Workup: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH and then more water. The resulting solids are filtered off, and the filtrate is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, (2-bromophenyl)(diethylamino)methanol, can be purified by column chromatography.

Activating the C-Br Bond: Palladium-Catalyzed Suzuki Coupling

The C-Br bond is a versatile handle for forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this transformation, showcasing the electrophilic nature of the C2 carbon.

Workflow: Suzuki Cross-Coupling Reaction

Caption: General workflow for a Suzuki cross-coupling reaction.

Protocol: Synthesis of a 2-Aryl-N,N-diethylbenzamide

-

Reagent Preparation: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%). Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to 90 °C and stir vigorously overnight. Monitor the reaction's progress using TLC or GC-MS.

-

Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile governed by two primary electrophilic centers—the carbonyl carbon and the C2 carbon of the aromatic ring—and two nucleophilic centers—the carbonyl oxygen and the amide nitrogen. By understanding the electronic factors that create these sites, chemists can rationally design synthetic strategies. Nucleophilic attack on the carbonyl carbon allows for modifications of the amide group, while the C-Br bond serves as a crucial linchpin for advanced transformations like palladium-catalyzed cross-coupling reactions. This dual reactivity ensures that this compound will remain a valuable and versatile tool for professionals in drug discovery and materials science.

References

- 1. This compound | C11H14BrNO | CID 669044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 76041-86-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-bromo-N,N-diethylbenzamide

This guide provides a comprehensive technical overview of 2-bromo-N,N-diethylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's theoretical properties, computational analysis, and relevant experimental methodologies. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a robust analytical framework.

Molecular and Physicochemical Profile

This compound is a derivative of benzamide characterized by a bromine atom at the ortho position of the phenyl ring and two ethyl groups attached to the amide nitrogen. These structural features significantly influence its physicochemical properties and potential biological activity.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 256.14 g/mol | --INVALID-LINK-- |

| CAS Number | 76041-86-6 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1Br | --INVALID-LINK-- |

Synthesis and Structural Elucidation

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, a general and robust method for the synthesis of N,N-disubstituted benzamides involves the acylation of a secondary amine with a substituted benzoyl chloride.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of 2-bromobenzoyl chloride with diethylamine. This is a standard nucleophilic acyl substitution reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of N,N-disubstituted Benzamides

-

Acyl Chloride Formation: To a solution of 2-bromobenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is typically stirred for several hours or until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-bromobenzoyl chloride.

-

Amidation: The crude 2-bromobenzoyl chloride is dissolved in a dry, aprotic solvent. The solution is cooled in an ice bath, and a solution of diethylamine (typically 2-3 equivalents) in the same solvent is added dropwise with stirring. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (to remove excess amine), saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed in vacuo, and the resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization (Predictive Analysis)

Based on the analysis of structurally similar compounds, the expected spectroscopic data for this compound are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and the diethylamino protons. Due to hindered rotation around the C-N amide bond, the signals for the ethyl groups may appear as complex multiplets or as distinct signals for the two ethyl groups at lower temperatures.

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.

-

Methylene Protons (-CH₂-): Two broad quartets or a complex multiplet around δ 3.2-3.6 ppm.

-

Methyl Protons (-CH₃): Two broad triplets or a complex multiplet around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the range of δ 125-140 ppm. The carbon attached to the bromine atom (C-Br) would appear in this region, and its chemical shift will be influenced by the halogen.

-

Methylene Carbons (-CH₂-): Signals around δ 40-45 ppm.

-

Methyl Carbons (-CH₃): Signals in the upfield region, around δ 12-15 ppm.

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Amide I): A strong absorption band in the region of 1630-1660 cm⁻¹.

-

C-N Stretch: An absorption band around 1290-1350 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Bending (out-of-plane): Bands in the region of 750-800 cm⁻¹ characteristic of ortho-disubstituted benzene.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M⁺+2 peaks of nearly equal intensity. Fragmentation would likely involve the loss of the ethyl groups and cleavage of the amide bond.

Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and conformational preferences of molecules. Density Functional Theory (DFT) is a powerful tool for such investigations.

DFT-Based Molecular Modeling

A computational analysis of this compound would typically involve geometry optimization and frequency calculations to determine the most stable conformation and to predict vibrational spectra.

Computational Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used for organic molecules.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be appropriate.

Caption: A typical workflow for DFT analysis.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the region around the carbonyl oxygen is expected to be electron-rich (red/yellow), indicating a site for electrophilic attack. The regions around the aromatic protons and the ethyl groups are likely to be electron-deficient (blue), suggesting sites for nucleophilic interactions.

Potential Applications and Future Directions

Substituted benzamides are a well-established class of compounds with a wide range of biological activities. The presence of a bromine atom can enhance lipophilicity and may influence the binding affinity to biological targets.

-

Drug Development: Benzamide derivatives have shown promise as antipsychotics, antiemetics, and anticonvulsants. The specific substitution pattern of this compound could be explored for novel pharmacological activities.

-

Materials Science: The electronic properties of brominated aromatic compounds make them interesting candidates for organic electronics and functional materials.

Further research is warranted to synthesize and experimentally characterize this compound to validate the theoretical predictions and to explore its potential applications.

References

An In-Depth Technical Guide to Starting Materials for the Synthesis of 2-bromo-N,N-diethylbenzamide

Authored by: A Senior Application Scientist

Introduction